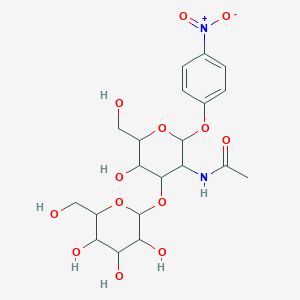![molecular formula C23H44NO6+ B12323623 [3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium](/img/structure/B12323623.png)
[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium: is a complex organic compound with the molecular formula C23H44NO6 and a molecular weight of 430.599 g/mol . . It is characterized by its unique structure, which includes a carboxylic acid group and a long aliphatic chain esterified with L-carnitine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium typically involves the esterification of hexadecanedioic acid with L-carnitine . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors . These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form and other oxidation products.
Reduction: Reduction reactions can convert the ester group into .
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as (LiAlH4) or (NaBH4) are used.
Substitution: Nucleophiles like or can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids , alcohols , and various ester derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium: has a wide range of applications in scientific research:
Chemistry: It is used as a for the synthesis of more complex molecules.
Biology: The compound is studied for its role in and .
Medicine: Research is ongoing into its potential use in and as a for various diseases.
Industry: It is used in the production of biodegradable polymers and cosmetic formulations
Mécanisme D'action
The mechanism of action of [3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium involves its interaction with cellular enzymes and receptors . The compound is known to target mitochondrial enzymes involved in fatty acid metabolism , thereby influencing energy production and cellular respiration . It also interacts with membrane receptors , affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium: can be compared with other similar compounds such as:
Hexadecanedioic Acid: Similar in structure but lacks the esterified L-carnitine group.
L-Carnitine: A related compound that plays a crucial role in but does not have the long aliphatic chain.
Octadecanedioic Acid Mono-L-carnitine Ester: Similar ester structure but with a longer aliphatic chain
These comparisons highlight the unique structural features and functional properties of This compound , making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C23H44NO6+ |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
[3-carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28)/p+1 |
Clé InChI |
UNHCPLSWMNPZTD-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12323540.png)
![[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate](/img/structure/B12323541.png)
![8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione](/img/structure/B12323548.png)

![1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol](/img/structure/B12323566.png)


![2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)
![(4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate](/img/structure/B12323587.png)
![1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)
![5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene](/img/structure/B12323594.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/structure/B12323615.png)


